Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is a polycyclic aromatic hydrocarbon with a highly cyclized structure. It is known for its unique arrangement of fused aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it is typically done in specialized chemical manufacturing facilities equipped to handle the stringent reaction conditions and purification processes required .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Mechanism of Action
The mechanism of action of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings in a linear arrangement.
Phenanthrene: Similar to anthracene but with a non-linear arrangement of three benzene rings.
Uniqueness
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is unique due to its highly cyclized structure, which imparts different chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2 |
InChI Key |
MXQQOJJTOWBBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.